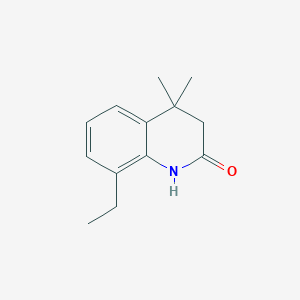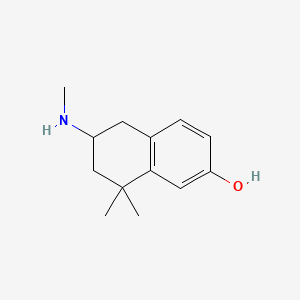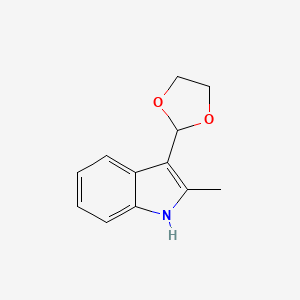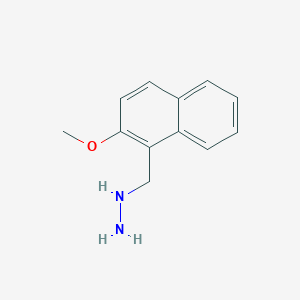
1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone is a synthetic organic compound with the molecular formula C14H22O and a molecular weight of 206.32 g/mol . It is known for its unique structure, which includes a naphthalene ring system with multiple methyl groups and an ethanone functional group. This compound is often used in various industrial and research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone typically involves a Diels-Alder reaction. This reaction is carried out between myrcene and 3-methyl-3-penten-2-one in the presence of aluminum chloride as a catalyst . The intermediate product, a substituted cyclohexenylmethyl ketone, undergoes cyclization with phosphoric acid to yield the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone involves its interaction with specific molecular targets. The compound’s ethanone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, its hydrophobic naphthalene ring system allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Comparación Con Compuestos Similares
1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone can be compared with other similar compounds such as:
2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene: This compound shares a similar naphthalene ring system but differs in the functional groups attached.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl: Another structurally related compound with different substituents on the naphthalene ring.
The uniqueness of 1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone lies in its specific combination of functional groups and its versatile reactivity, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
105377-47-7 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
1-(5,5-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H22O/c1-10(15)11-6-7-13-12(9-11)5-4-8-14(13,2)3/h11H,4-9H2,1-3H3 |
Clave InChI |
ZBZUEIXVZFKMIE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CCC2=C(C1)CCCC2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl]ethan-1-one](/img/structure/B11896257.png)





![4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11896303.png)
![4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline](/img/structure/B11896308.png)



![2H-Spiro[benzofuran-3,4'-piperidin]-2-one](/img/structure/B11896320.png)

